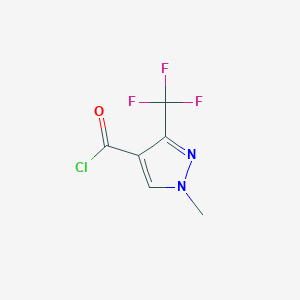

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKVECZQALNWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383231 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-98-4 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS No. 126674-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key building block in the synthesis of a range of biologically active molecules. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its primary applications in the development of agrochemicals and pharmaceuticals, with a focus on succinate dehydrogenase inhibitor (SDHI) fungicides. Experimental workflows and the mechanism of action of its derivatives are illustrated through detailed diagrams.

Chemical and Physical Properties

This compound is a reactive acyl chloride that serves as a crucial intermediate for introducing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide moiety into target molecules. Below is a summary of its key physicochemical properties, along with those of its parent carboxylic acid.

| Property | This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| CAS Number | 126674-98-4 | 113100-53-1[1] |

| Molecular Formula | C₆H₄ClF₃N₂O | C₆H₅F₃N₂O₂[1] |

| Molecular Weight | 212.56 g/mol | 194.11 g/mol [1] |

| Appearance | - | White to off-white solid[2] |

| Melting Point | - | 200-204 °C |

| Boiling Point | - | - |

| Solubility | Reacts with protic solvents | Slightly soluble in DMSO and Methanol[3] |

| pKa | - | 2.93 ± 0.36 (Predicted)[3] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.

Synthesis of the Precursor: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

An improved synthesis for the carboxylic acid precursor involves a multi-step process starting from sodium cyanoacetate.[4] The key steps include condensation, acylation, cyclization, and hydrolysis.[4]

Experimental Protocol: Conversion to the Acid Chloride

The following is a representative experimental protocol for the synthesis of this compound from its carboxylic acid.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an anhydrous solvent, thionyl chloride is added.[5]

-

The reaction mixture is then refluxed for a specified period to ensure complete conversion.

-

Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound.[6]

-

The resulting acid chloride is often used in the next step without further purification.[6]

Applications in Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pyrazole carboxamide derivatives, which have significant biological activity. These derivatives are prominent in the agrochemical industry as fungicides and are also explored in pharmaceutical research.

Synthesis of Pyrazole Carboxamide Fungicides

This compound is reacted with various substituted anilines or other amino-containing moieties to produce a wide range of N-substituted pyrazole carboxamides. Many of these compounds are potent succinate dehydrogenase inhibitors (SDHIs).[7][8]

Experimental Workflow: Synthesis of a Pyrazole Carboxamide Derivative

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

A detailed experimental protocol for such a synthesis is as follows:

Procedure:

-

To a solution of the substituted amine and a base (e.g., triethylamine) in an anhydrous solvent like tetrahydrofuran (THF) under an ice-water bath (0-5 °C), a solution of this compound is added dropwise.[6]

-

The reaction mixture is then stirred vigorously at room temperature for several hours.[6]

-

After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield the target pyrazole carboxamide.[6]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many of the pyrazole carboxamide fungicides synthesized from this compound function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[7][9] This inhibition disrupts the fungal respiration process, leading to cell death.

Signaling Pathway: Inhibition of Fungal Respiration

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

The pyrazole carboxamide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron transport chain halts ATP production, ultimately leading to fungal cell death. The trifluoromethylpyrazole moiety plays a crucial role in the binding of these inhibitors to the active site of the SDH enzyme.

References

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]

- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 113100-53-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride molecular weight

An In-depth Technical Guide on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring. The pyrazole ring is substituted with a methyl group at the first position, a trifluoromethyl group at the third position, and a carbonyl chloride group at the fourth position.

Molecular Formula: C₆H₄ClF₃N₂O[1]

Molecular Weight: 212.56 g/mol [1]

The structural formula of the compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This allows for a straightforward comparison of its fundamental properties.

| Property | Value | Unit |

| Molecular Weight | 212.56 | g/mol |

| Molecular Formula | C₆H₄ClF₃N₂O | - |

| CAS Number | 126674-98-4 | - |

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of the elements.

Atomic Weights of Constituent Elements:

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[2][3] |

| Hydrogen | H | 1.008[4][5][6] |

| Chlorine | Cl | 35.45[7][8][9] |

| Fluorine | F | 18.998[10][11][12] |

| Nitrogen | N | 14.007[13][14][15] |

| Oxygen | O | 15.999[16][17][18][19] |

Calculation:

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of F atoms × Atomic weight of F) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

= (6 × 12.011) + (4 × 1.008) + (1 × 35.45) + (3 × 18.998) + (2 × 14.007) + (1 × 15.999) = 72.066 + 4.032 + 35.45 + 56.994 + 28.014 + 15.999 = 212.555 g/mol

This calculated value is consistent with the reported molecular weight of 212.56 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

General Mass Spectrometry Workflow:

References

- 1. This compound CAS#: 126674-98-4 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 9. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 10. byjus.com [byjus.com]

- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 16. fiveable.me [fiveable.me]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride from its corresponding carboxylic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the chemical synthesis workflow.

Introduction

This compound is a crucial building block in organic synthesis. Its structural motif is found in a number of active pharmaceutical ingredients and agrochemicals. The efficient synthesis of this acyl chloride from its parent carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is therefore of significant interest to the chemical and pharmaceutical industries. The primary method for this transformation is the chlorination of the carboxylic acid, which can be achieved using several common chlorinating agents. This guide will focus on the two most prevalent reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis Pathways

The conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to its acyl chloride derivative is a standard acid chloride formation reaction. The general transformation is depicted below:

Caption: General reaction for the synthesis of the target acyl chloride.

The selection of the chlorinating agent can influence the reaction conditions, work-up procedure, and overall yield and purity of the final product.

Thionyl Chloride as Chlorinating Agent

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides. The reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify product purification. In some instances, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.

Oxalyl Chloride as Chlorinating Agent

Oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are also gaseous, facilitating their removal from the reaction mixture. A catalytic amount of DMF is typically used in conjunction with oxalyl chloride.

Quantitative Data Comparison

The following table summarizes the quantitative data for the synthesis of this compound using different chlorinating agents, based on available literature.

| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Toluene | None | 90 | 2 | 96 | Not Reported | [1] |

| Thionyl Chloride | Dichloromethane | DMF (catalytic) | 95 | 4 | Not Reported | Not Reported | [1] |

| Oxalyl Chloride | Dichloromethane | DMF (catalytic) | Room Temperature | 1.5 | Not Reported | Not Reported | [2][3] |

Experimental Protocols

Protocol Using Thionyl Chloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-dimethylformamide (DMF, catalytic amount, optional)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Add anhydrous toluene to the flask to suspend the carboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension at room temperature. If using a catalyst, add a few drops of DMF.

-

Heat the reaction mixture to reflux (approximately 90-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is typically obtained as an oil or low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.

Caption: Workflow for thionyl chloride mediated synthesis.

Protocol Using Oxalyl Chloride

This protocol provides a method using oxalyl chloride, which is often preferred for smaller-scale syntheses due to its milder nature.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

N,N-dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the cooled suspension. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

The reaction is typically complete when gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions.

Caption: Workflow for oxalyl chloride mediated synthesis.

Safety Considerations

-

Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood.

-

The reactions produce corrosive gases (HCl, SO₂, CO). Appropriate scrubbing or ventilation is necessary.

-

Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

The synthesis of this compound from its carboxylic acid is a straightforward and high-yielding transformation. The choice between thionyl chloride and oxalyl chloride will depend on the scale of the reaction, cost considerations, and the desired purity of the final product. For large-scale industrial processes, thionyl chloride is often favored due to its lower cost, while oxalyl chloride may be preferred for laboratory-scale syntheses where milder conditions are advantageous. Both methods provide a reliable route to this important synthetic intermediate.

References

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. This compound is a critical building block in the synthesis of a novel class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the fields of agrochemistry and medicinal chemistry.

Chemical Properties and Data

This compound is a reactive acyl chloride featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group. These structural features contribute to its utility as a versatile intermediate in organic synthesis, particularly for creating complex molecules with fungicidal properties.

| Property | Value | Source |

| CAS Number | 126674-98-4 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂O | [1] |

| Molecular Weight | 212.56 g/mol | [1] |

| Boiling Point | 122 °C | [1] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |

| Solubility | Data not available | |

| Melting Point | Data not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

An improved method for synthesizing the carboxylic acid precursor involves a multi-step process starting from sodium cyanoacetate.[2] The key steps include condensation, acylation, cyclization, and hydrolysis.[2] For the acylation step, trifluoroacetyl chloride can be used with triethylamine (TEA) as an acid capturer.[2] The subsequent cyclization can be performed in a mixed solvent system of methanol and water.[2]

Experimental Protocol: Conversion of Carboxylic Acid to Carbonyl Chloride

This protocol is a general method for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Heptane

Procedure:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.

-

To ensure complete removal of residual thionyl chloride, add a mixture of heptane/toluene (1:1) and evaporate under reduced pressure. Repeat this step if necessary.[3]

-

The resulting crude this compound can be used in the next step without further purification.

Analytical Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

FT-IR: To verify the presence of the carbonyl chloride peak, which typically appears in the range of 1770–1800 cm⁻¹.[3]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of residual solvents.[3]

Reactivity and Chemical Transformations

The carbonyl chloride functional group makes this compound a highly reactive acylating agent. Its primary application lies in the formation of amide bonds through reaction with primary or secondary amines. This reactivity is central to its use in the synthesis of a range of biologically active molecules, most notably fungicides.

Amide Bond Formation

The reaction with an appropriate amine derivative is the final key step in the synthesis of many pyrazole-based fungicides.

Experimental Protocol: General Amide Synthesis This protocol outlines the synthesis of a pyrazole carboxamide, exemplified by the synthesis of isoflucypram.[4]

Materials:

-

This compound

-

N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine

-

Chlorobenzene

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine in chlorobenzene.[4]

-

Add an equimolar amount of this compound to the solution.[4]

-

Heat the reaction mixture at 100 °C for 8 hours.[4]

-

After the reaction is complete, remove the solvent under vacuum.[4]

-

Wash the residue with cold isopropanol to yield the crude product.[4]

-

The product can be further purified by recrystallization.

Applications in Agrochemicals

This compound is a key intermediate in the production of modern fungicides, specifically those that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3][5]

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The workflow for the synthesis of SDHI fungicides typically involves the preparation of the pyrazole carbonyl chloride followed by its reaction with a specific amine.

Caption: General workflow for the synthesis of SDHI fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Derivatives of this compound function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[3][6]

Caption: Inhibition of succinate dehydrogenase by pyrazole fungicides.

Safety and Handling

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and water to prevent hydrolysis and the release of HCl gas.

-

Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Conclusion

This compound is a valuable and highly reactive intermediate with significant applications in the agrochemical industry. Its role as a precursor to potent SDHI fungicides underscores its importance in the development of new crop protection agents. This guide provides essential information for researchers working with this compound, from its fundamental chemical properties to its synthesis and safe handling. Further research into the biological activities of its derivatives may open new avenues for its application in medicinal chemistry and other related fields.

References

- 1. This compound CAS#: 126674-98-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 4. Isoflucypram synthesis - chemicalbook [chemicalbook.com]

- 5. Isoflucypram | C19H21ClF3N3O | CID 66553206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The information is compiled from multiple safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of the compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 126674-98-4[1] |

| Molecular Formula | C6H4ClF3N2O[1] |

| Molecular Weight | 212.56 g/mol [1] |

| Boiling Point | 122 °C[1] |

| Density | 1.56±0.1 g/cm³ (Predicted)[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[3][4] |

GHS Label Elements:

Precautionary Statements:

A series of precautionary statements are mandated for handling this chemical, covering prevention, response, storage, and disposal.

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P270: Do not eat, drink or smoke when using this product.[2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312: Call a POISON CENTER or doctor if you feel unwell.[4] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] |

| P402 + P404: Store in a dry place. Store in a closed container.[2] | |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |

Experimental Protocols & Workflows

While specific experimental protocols for the toxicological testing of this exact compound are not detailed in the provided safety data sheets, a general workflow for handling and safety is crucial.

References

The Trifluoromethyl Pyrazole Carboxamide Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole carboxamide scaffold has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical research. Its unique combination of physicochemical properties, conferred by the trifluoromethyl group and the pyrazole core, has led to the development of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, with a focus on its applications in drug discovery and development.

Core Chemical Features and Synthesis

The trifluoromethyl pyrazole carboxamide scaffold is characterized by a central pyrazole ring substituted with a trifluoromethyl group and a carboxamide linkage. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the pyrazole N-H, its metabolic stability, and its ability to engage in specific non-covalent interactions with biological targets.[1][2]

General Synthesis Strategies

The synthesis of trifluoromethyl pyrazole carboxamide derivatives typically involves a multi-step sequence. A common approach begins with the condensation of a hydrazine derivative with a trifluoromethyl-containing β-dicarbonyl compound to form the pyrazole core. The resulting pyrazole carboxylic acid is then coupled with a desired amine to furnish the final carboxamide product.

A general synthetic route is outlined below:

Detailed Experimental Protocol: Synthesis of N-(Aryl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides[1]

The following protocol is a representative example for the synthesis of this class of compounds:

Step 1: Synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

A mixture of (4-nitrophenyl)hydrazine and ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate is refluxed in ethanol.

-

The resulting ethyl ester intermediate is hydrolyzed using a base, such as lithium hydroxide, in an ethanol/water mixture.

-

Acidification of the reaction mixture yields the pyrazole carboxylic acid, which can be purified by recrystallization.

Step 2: Amide Coupling to form N-(Aryl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides

-

The pyrazole carboxylic acid is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF).

-

A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), is added to the solution.

-

The desired substituted aniline is then added, and the reaction mixture is stirred at room temperature until completion.

-

The crude product is typically purified by column chromatography on silica gel.[1]

Biological Activities and Therapeutic Potential

The trifluoromethyl pyrazole carboxamide scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic and agricultural applications.

Anti-inflammatory and Analgesic Activity

Derivatives of this scaffold have been explored as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[1][3]

Mechanism of Action: COX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: COX Inhibition

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio | Reference |

| 3b | 0.46 | 3.82 | - | [1][3] |

| 3g | - | 2.65 | 1.68 | [1][3] |

| 3d | - | 4.92 | 1.14 | [1][3] |

| Ketoprofen | - | 0.164 | 0.21 | [1][3] |

Anticancer Activity

The scaffold has also been investigated for its potential in oncology, with derivatives showing activity as pyruvate kinase M2 (PKM2) activators and cytotoxic effects against various cancer cell lines.[4][5]

Mechanism of Action: PKM2 Activation Pyruvate kinase M2 is a key enzyme in cancer cell metabolism. Its activation can modulate the "Warburg effect," a phenomenon where cancer cells favor glycolysis even in the presence of oxygen.[5]

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Target | Reference |

| 215 | A549 | 5.94 | PKM2 | [4] |

| 215 | NCI-H1299 | 6.40 | PKM2 | [4] |

| 3a | CaCo-2 | 43.01 | - | [3] |

| 3a | MCF-7 | 58.04 | - | [3] |

| T6 | A549 | 14.0 | - | [6] |

| T7 | A549 | 10.2 | - | [6] |

Fungicidal and Insecticidal Activity

A significant application of the trifluoromethyl pyrazole carboxamide scaffold is in agriculture as fungicides and insecticides. Many commercial pesticides are based on this core structure.[7][8][9]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition In fungi, these compounds often act as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.[9][10]

Quantitative Data: Fungicidal and Insecticidal Activity

| Compound ID | Target Organism | EC₅₀ (µg/mL) | Mechanism | Reference |

| 7a | Gibberella zeae | 1.8 | SDHI | [10] |

| 7c | Fusarium oxysporum | 1.5 | SDHI | [10] |

| 7f | Phytophthora infestans | 6.8 | SDHI | [10] |

| 7ai | Rhizoctonia solani | 0.37 | - | [8] |

| IA-8 | Mythimna separata | Comparable to Fluralaner | GABA Receptor Antagonist | [7] |

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the carboxamide moieties.

-

Substitution on the Pyrazole Ring: The position of the trifluoromethyl group is critical for activity. Modifications at other positions of the pyrazole ring, such as the N1-substituent, significantly impact potency and selectivity.

-

Substitution on the Carboxamide Nitrogen: The nature of the aryl or alkyl group attached to the carboxamide nitrogen plays a crucial role in target binding and pharmacokinetic properties. The electronic and steric properties of these substituents can be fine-tuned to optimize activity.[1][2]

Conclusion and Future Directions

The trifluoromethyl pyrazole carboxamide scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents and agrochemicals. Its favorable physicochemical properties and synthetic accessibility have enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. Future research in this area will likely focus on the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel biological targets for this privileged scaffold. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation compounds with enhanced therapeutic or agricultural utility.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride: Synthesis, Suppliers, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key building block in the development of modern agrochemicals and pharmaceuticals. This document details its chemical properties, reliable suppliers, synthesis protocols, and its critical role as an intermediate in the creation of succinate dehydrogenase inhibitor (SDHI) fungicides.

Chemical Properties and Specifications

This compound is a reactive acyl chloride featuring a pyrazole ring substituted with a methyl and a trifluoromethyl group. These structural motifs are crucial for the biological activity of its downstream products.

| Property | Value |

| CAS Number | 126674-98-4 |

| Molecular Formula | C₆H₄ClF₃N₂O |

| Molecular Weight | 212.56 g/mol |

| Typical Purity | ≥97% |

| Appearance | Off-white to light yellow solid or liquid |

| Primary Application | Intermediate for fungicide and pharmaceutical synthesis[1][2] |

Major Suppliers

A number of chemical suppliers specialize in the provision of this compound for research and development purposes. The following table summarizes prominent suppliers across different regions.

| Supplier Name | Region | Purity | Additional Notes |

| INDOFINE Chemical Co. | USA | 98% | Specializes in pharmaceutical and agricultural life science industries.[1] |

| ChemicalBook | International | N/A | Platform listing multiple suppliers from various regions.[3][4] |

| AK Scientific, Inc. | USA | 95+% | Provides detailed specifications and safety data sheets upon request.[5] |

| BLDpharm | International | N/A | Offers a range of related pyrazole derivatives.[6] |

| Anax Laboratories | N/A | 98% | Provides the compound for research applications.[7] |

| Fluorochem | UK | N/A | Specializes in fluorinated compounds. |

| Hyma Synthesis Pvt. Ltd. | India | N/A | Focuses on custom synthesis and specialty chemicals.[8] |

| Wanxingda | China | ≥97% | Manufacturer of pharmaceutical and pesticide intermediates.[9] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor carboxylic acid followed by its conversion to the acyl chloride.

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

An improved method for synthesizing the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, involves a multi-step reaction sequence starting from sodium cyanoacetate.[10]

Experimental Protocol:

-

Condensation: In a reaction vessel, ethanol is used as the solvent. Sodium cyanoacetate is reacted with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate at a molar ratio of 1:2.5. The reaction mixture is maintained at 40-45°C for 5 hours. This step has been reported to achieve a yield of up to 93.7%.[10]

-

Acylation: Triethylamine (TEA) is used as an acid scavenger. Trifluoroacetyl chloride is used as the acylating agent. The molar ratio of 3-(dimethylamino)acrylonitrile, trifluoroacetyl chloride, and TEA is 1:1.5:2. This step yields the acylated intermediate.[10]

-

Cyclization: The cyclization is carried out in a mixed solvent system of methanol and water to form the pyrazole ring.

-

Hydrolysis: The final step involves the hydrolysis of the resulting ester to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Conversion to this compound

The carboxylic acid is then converted to the more reactive acyl chloride, making it suitable for subsequent coupling reactions.

Experimental Protocol:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane or toluene, thionyl chloride (SOCl₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation or crystallization.

References

- 1. indofinechemical.com [indofinechemical.com]

- 2. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 3. This compound | 126674-98-4 [chemicalbook.com]

- 4. This compound CAS#: 126674-98-4 [chemicalbook.com]

- 5. 141573-96-8 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride AKSci 8387FY [aksci.com]

- 6. 141573-96-8|3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 7. anaxlab.com [anaxlab.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

synthesis of pyrazole carboxamides using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Application Notes: Synthesis and Utility of Pyrazole Carboxamides

Introduction

Pyrazole carboxamides are a critically important class of heterocyclic compounds widely utilized in the agrochemical and pharmaceutical industries.[1][2][3] The core pyrazole structure, coupled with a carboxamide linkage, gives rise to a wide spectrum of biological activities.[2] Many commercially successful fungicides and insecticides feature this scaffold.[2][3] Specifically, amides derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are known to be potent inhibitors of the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a mechanism that is highly effective for controlling a broad spectrum of fungal pathogens in crops.[4]

The use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride as a starting material provides a direct and efficient route to these valuable compounds. The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a diverse range of primary and secondary amines. This allows for the late-stage diversification of the amide moiety, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug and pesticide discovery programs.

Key Applications:

-

Agrochemicals: Primarily used as fungicides (SDHI inhibitors) to protect crops from diseases like septoria leaf blotch.[4] They also exhibit insecticidal and acaricidal properties.[1][2][5]

-

Pharmaceuticals: This class of compounds is investigated for a variety of therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors (such as for carbonic anhydrase), and anticancer agents.[6][7][8]

General Synthesis Scheme

The fundamental reaction involves the coupling of this compound with a desired amine. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Reaction: this compound + Amine (R-NH₂) → N-substituted-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides

This protocol describes a general method for the amide coupling reaction.[6][9]

Materials and Reagents:

-

This compound (1.0 eq)

-

Substituted amine (primary or secondary) (1.1 - 1.2 eq)

-

Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

-

Flame-dried, round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Addition funnel or syringe

-

Ice-water bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acid Chloride: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acid chloride) is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure pyrazole carboxamide.

-

Data Presentation: Synthesis Examples

The following table summarizes representative examples of pyrazole carboxamides synthesized using derivatives of pyrazole carbonyl chlorides, illustrating the versatility of the method with different amine substrates.

| Amine Substrate | Product Structure | Solvent | Base | Yield (%) |

| 4-chloro-2,5-dimethoxyaniline | N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 85%[10] |

| 3,4,5-trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 89%[10] |

| 4-aminobiphenyl | N-([1,1'-biphenyl]-4-yl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | DCM | Pyridine | 91%[10] |

| Various Sulfonamides | Pyrazole-carboxamides bearing sulfonamide moiety | THF | - | High Yields[7] |

| N-methylpiperazine | Pyrazole-carboxamide with N-methylpiperazine | DCM | Triethylamine | Not Specified[11] |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of pyrazole carboxamides.

Biological Mechanism: SDHI Fungicides

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for Amide Coupling Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, known to impart diverse biological activities. Specifically, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides are key intermediates and final products in the development of potent bioactive molecules, including fungicides and anti-inflammatory agents.

This document provides detailed application notes and protocols for the amide coupling reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride with various primary and secondary amines. The protocols are designed to be robust and reproducible for laboratory-scale synthesis.

Data Presentation: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides

The following table summarizes the synthesis of a series of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides from the corresponding carbonyl chloride and various amine nucleophiles. The yields demonstrate the versatility and efficiency of this amide coupling reaction.[1]

| Entry | Amine Reactant | Product | Yield (%) |

| 1 | 2-Fluorobenzylamine | 1-Methyl-N-(2'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 74.3 |

| 2 | 3-Fluorobenzylamine | 1-Methyl-N-(3'-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 47.9 |

| 3 | 3,4-Difluorobenzylamine | 1-Methyl-N-(3',4'-difluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 63.2 |

| 4 | 2,4-Dichlorobenzylamine | 1-Methyl-N-(2',4'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 53.2 |

| 5 | 3,5-Dichlorobenzylamine | 1-Methyl-N-(3',5'-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 53.2 |

| 6 | 2-Aminothiazole | 1-Methyl-N-(1,3-thiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 49.6 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol outlines the conversion of the corresponding carboxylic acid to the acid chloride, a necessary precursor for the subsequent amide coupling reaction.

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride dropwise to the stirred suspension. Gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which is typically used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling with this compound

This protocol details the reaction of the acid chloride with a representative amine to form the corresponding pyrazole carboxamide.

Materials:

-

This compound (from Protocol 1)

-

Desired primary or secondary amine (1.0 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Caption: General workflow for the two-step synthesis of pyrazole carboxamides.

Biological Application: Inhibition of the Succinate Dehydrogenase (SDH) Pathway

Many pyrazole carboxamide derivatives exhibit antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.[2][3][4][5]

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamides.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride reaction with primary amines

Application Notes and Protocols: Synthesis of N-Substituted Pyrazole Carboxamides

Topic: .

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride with primary amines is a cornerstone of modern medicinal and agricultural chemistry. This nucleophilic acyl substitution reaction yields highly functionalized N-substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides. This pyrazole carboxamide scaffold is a "privileged structure" found in numerous biologically active compounds, including fungicides, insecticides, and potent pharmaceuticals.[1][2]

Notably, this chemical backbone is central to the design of selective Cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity of the molecule to its biological target. These notes provide a detailed overview of the reaction mechanism, applications, and standardized protocols for synthesizing these valuable compounds.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

References

Application Notes and Protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride as a versatile reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols detailed below are based on established synthetic methodologies for acyl chlorides and analogous pyrazole derivatives.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds. This reagent is particularly valuable for introducing the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide or ester moiety, which is a common scaffold in many modern fungicides and pharmaceuticals, including analogues of celecoxib.[1][2]

Key Applications

The primary application of this compound is as an acylating agent for the synthesis of amides and esters. These reactions are crucial in the preparation of:

-

Agrochemicals: Specifically, in the development of fungicides that act as succinate dehydrogenase inhibitors (SDHI).[3]

-

Pharmaceuticals: In the synthesis of anti-inflammatory agents, anticancer compounds, and other therapeutic agents. The pyrazole core is a well-established pharmacophore.[4][5][6]

Safety and Handling

Warning: this compound is an acyl chloride and should be handled with extreme care in a well-ventilated fume hood. Acyl chlorides are corrosive, lachrymatory, and react violently with water.[7][8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][11] All glassware must be thoroughly dried before use to prevent hydrolysis of the reagent.[12][13]

Hazard Statements for Analogous Compounds (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid):

-

H315: Causes skin irritation.[14]

-

H319: Causes serious eye irritation.[14]

-

H335: May cause respiratory irritation.[14]

Experimental Protocols

The following are generalized protocols for the synthesis of amides and esters using this compound. Reaction conditions should be optimized for each specific substrate.

General Protocol for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is based on the widely used Schotten-Baumann reaction for the synthesis of amides from acyl chlorides and amines.[1][2][15][16]

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.1 - 1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.

-

Add the tertiary amine base (1.1 - 1.5 eq) to the solution and stir.

-

Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Workflow for Amide Synthesis:

General Protocol for Ester Synthesis

This protocol describes the esterification of alcohols using this compound, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[12][17][18]

Reaction Scheme:

Materials:

-

This compound

-

Alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether

-

Pyridine or a tertiary amine base (e.g., triethylamine, 1.1 - 1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in an anhydrous solvent.

-

Add pyridine or a tertiary amine base (1.1 - 1.5 eq) to the solution.

-

Cool the mixture to 0 °C and slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the pure ester.

Workflow for Ester Synthesis:

Data Presentation

The following table summarizes representative data for acylation reactions using analogous pyrazole carbonyl chlorides, providing an indication of expected yields under various conditions.

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | TEA | THF | 25 | 1-2 | 85 | [12] |

| 2 | Butylamine | - | Xylene | 25 | 24 | - | [15] |

| 3 | Benzaldehyde oxime | TEA | DCM | 20 | - | 68 | [2] |

| 4 | Methanol | - | Xylene | - | - | - | [15] |

| 5 | Ethanol | Pyridine | - | RT | - | - | [18] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of complex organic molecules. The protocols provided herein offer a general framework for its application in the synthesis of amides and esters, which are key intermediates in the development of new drugs and agrochemicals. Researchers should adhere to strict safety precautions when handling this reagent and optimize the reaction conditions for each specific transformation to achieve the best results.

References

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 9. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 10. nbinno.com [nbinno.com]

- 11. biosynth.com [biosynth.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 14. fishersci.fr [fishersci.fr]

- 15. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 16. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 17. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 18. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a pivotal intermediate in the synthesis of a wide range of modern agrochemicals. Its trifluoromethylpyrazole core is a key pharmacophore found in numerous commercial and developmental fungicides and insecticides. The high reactivity of the acid chloride functional group allows for the facile introduction of this essential moiety into larger, more complex molecules, leading to the creation of potent active ingredients for crop protection.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of agrochemical compounds, particularly pyrazole carboxamide fungicides.

Key Applications in Agrochemicals

The primary application of this compound in the agrochemical industry is as a building block for the synthesis of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of plant pathogens.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole carboxamide fungicides derived from this intermediate function as Succinate Dehydrogenase Inhibitors (SDHIs). They act by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold is crucial for binding to the active site of the SDH enzyme.

Synthesis of this compound

The synthesis of the title compound is typically achieved by the chlorination of its corresponding carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to its acid chloride.

Materials and Reagents:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be used in the next step without further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (Acid:SOCl₂) | 1 : 2 | General procedure for acid chloride synthesis |

| Solvent | Toluene | [1] |

| Catalyst | DMF | [1] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2-4 hours | [1] |

| Yield | >95% (crude) | Assumed based on typical acid chloride formations |

Application in the Synthesis of Pyrazole Carboxamide Fungicides

This compound is a key reactant in the synthesis of pyrazole carboxamide fungicides. The general synthetic route involves the acylation of a substituted aniline with the pyrazole carbonyl chloride.

Experimental Protocol: Synthesis of a Representative N-(substituted-phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol outlines the synthesis of a model pyrazole carboxamide fungicide.

Materials and Reagents:

-

This compound

-

Substituted aniline (e.g., 2-amino-4'-chlorodiphenyl ether)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted-phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Quantitative Data for a Representative Synthesis:

| Parameter | Value | Reference |

| Reactant Ratio (Carbonyl Chloride:Amine:Base) | 1.1 : 1.0 : 1.2 | General amide coupling procedure |

| Solvent | Dichloromethane | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 4-6 hours | [4] |

| Yield | 70-90% | Typical yields for amide coupling reactions |

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways.

Caption: Synthesis of the key carbonyl chloride intermediate.

Caption: General synthesis of a pyrazole carboxamide fungicide.

Signaling Pathway Inhibition

The synthesized pyrazole carboxamide fungicides act on the mitochondrial respiratory chain in fungi.

Caption: Inhibition of fungal respiration by SDHI fungicides.

References

Application Notes and Protocols: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a key chemical intermediate in the synthesis of a significant class of modern fungicides. Derivatives of this compound, particularly the pyrazole-4-carboxamides, have demonstrated broad-spectrum and high-efficiency fungicidal activity against a variety of agronomically important plant pathogens. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action targeting fungal respiration. This document provides detailed application notes and experimental protocols for researchers engaged in the development of novel fungicides based on this scaffold.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fungicides derived from this compound belong to the FRAC (Fungicide Resistance Action Committee) Group 7. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] By blocking the activity of SDH, these fungicides disrupt cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately fungal cell death.[1] The trifluoromethyl group at the 3-position of the pyrazole ring is a crucial feature for the biological activity of these compounds. Some novel derivatives have also been shown to exhibit a dual mode of action, not only inhibiting SDH but also disrupting the integrity of the fungal cell membrane.[4]

Caption: Mechanism of action of pyrazole-4-carboxamide fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).

Synthesis and Derivatization

The core intermediate, this compound, is typically synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid can be prepared through various synthetic routes. The carbonyl chloride is then readily reacted with a diverse range of amines to generate a library of pyrazole-4-carboxamide derivatives for screening.

Caption: General synthetic workflow for producing a library of pyrazole-4-carboxamide fungicides.

Efficacy Data of Representative Derivatives

The fungicidal efficacy of pyrazole-4-carboxamide derivatives can be quantified using the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher fungicidal activity.

| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Compound 26 | Botrytis cinerea | 2.432 | [5][6] |

| Rhizoctonia solani | 2.182 | [5][6] | |

| Valsa mali | 1.787 | [5][6] | |

| Thanatephorus cucumeris | 1.638 | [5][6] | |

| Fusarium oxysporum | 6.986 | [5][6] | |

| Fusarium graminearum | 6.043 | [5][6] | |

| SCU2028 | Rhizoctonia solani | 0.022 | [7][8] |